molecular formula C14H11ClN4O2S B2869835 methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate CAS No. 577961-75-2

methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate

Cat. No.: B2869835
CAS No.: 577961-75-2
M. Wt: 334.78
InChI Key: CJGVMSRKSRRLGI-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 and a methyl ester-linked sulfanylacetate group at position 2. Its molecular formula is C21H17ClN6O2S, with a molecular weight of 452.9167 g/mol and CAS number 893913-97-8 . Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including antitumor, antiviral, and antimicrobial effects .

Properties

IUPAC Name

methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-21-12(20)7-22-14-11-6-18-19(13(11)16-8-17-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGVMSRKSRRLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate typically involves multistep reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Finally, the sulfanylacetate moiety is introduced through a nucleophilic substitution reaction .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and reduce reaction times .

Chemical Reactions Analysis

methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Mechanism of Action

The primary mechanism of action of methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a potent anticancer agent .

Comparison with Similar Compounds

Methyl Ester vs. Amide Derivatives

  • Target Compound : Methyl ester group (COOCH₃) at the sulfanylacetate side chain .
  • 2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (CAS 850718-94-4): Replaces the ester with an amide (CONH-) linked to an isopropylphenyl group.
  • 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (ChemSpider ID 18404396) : Features a trifluoromethoxy-phenyl amide, introducing strong electron-withdrawing effects that may alter receptor binding affinity .

Key Insight : Ester-to-amide modifications impact solubility and metabolic pathways. Esters often act as prodrugs, whereas amides resist hydrolysis, prolonging half-life .

Aryl Substituent Variations on the Pyrazolo-Pyrimidine Core

4-Chlorophenyl vs. Other Aryl Groups

  • 4-Fluorophenyl Analogues : Compounds like 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide derivatives exhibit reduced steric bulk compared to the 4-chlorophenyl group. Fluorine’s electronegativity may enhance hydrogen bonding with target proteins .
  • 4-Methylphenyl Derivatives (Valer et al.) : Methyl groups enhance lipophilicity but lack halogen-mediated hydrophobic interactions, possibly diminishing target affinity .

Key Insight : Halogenated aryl groups (e.g., Cl, F) balance lipophilicity and electronic effects, optimizing pharmacokinetics and target engagement .

Heterocyclic and Complex Side-Chain Modifications

Benzo[d]oxazole and Chromenone Hybrids

  • Ethyl 2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate (Compound 2q) : Incorporates a benzo[d]oxazole ring, which may confer π-π stacking interactions with aromatic residues in enzyme active sites .

Key Insight : Hybrid structures expand pharmacological scope by combining pyrazolo-pyrimidine’s scaffold with complementary bioactive motifs .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Reference
Methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate C21H17ClN6O2S 452.9167 4-ClPh, COOCH₃ Antitumor (hypothesized)
2-{[1-(4-Fluorophenyl)-...-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide C20H13F4N5O2S 463.409 4-FPh, CONH-(CF3OPh) Kinase inhibition (predicted)
Ethyl 2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate C16H14N5O3S 356.38 Benzo[d]oxazole, COOCH2CH3 Antiviral (in vitro)
1-(4-Chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine C28H25Cl2N7O 562.51 Piperazine, 4-ClPhOCH2CH2 CNS-targeted (theorized)

Biological Activity

Methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN3OS
  • Molecular Weight : 293.77 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific protein kinases. Pyrazolo[3,4-d]pyrimidine derivatives are known to target eukaryotic protein kinases, which play crucial roles in cell signaling pathways related to cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • In vitro Studies : A derivative similar to this compound exhibited significant inhibitory effects on various cancer cell lines. For instance, an IC50 value of 2.24 µM was observed against A549 lung cancer cells, which is notably lower than that of doxorubicin (IC50 = 9.20 µM) .
Cell LineIC50 (µM)Control (Doxorubicin IC50)
A549 (Lung Cancer)2.249.20
MCF-7 (Breast)1.74Not specified
HepG2 (Liver)Not reportedNot specified

These findings suggest that compounds with a pyrazolo[3,4-d]pyrimidine core may serve as promising candidates for the development of new anticancer therapies.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity:

  • Bacterial Inhibition : Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit the growth of both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves targeting bacterial protein kinases and disrupting essential cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study focused on a similar pyrazolo compound demonstrated its ability to induce apoptosis in cancer cells through flow cytometric analysis . This suggests that such compounds could be developed into novel anticancer agents.
  • Antibacterial Properties : Another investigation highlighted the antibacterial effects of pyrazolo derivatives against clinically relevant pathogens. The results indicated that these compounds could be effective in treating infections in cancer patients undergoing chemotherapy .

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